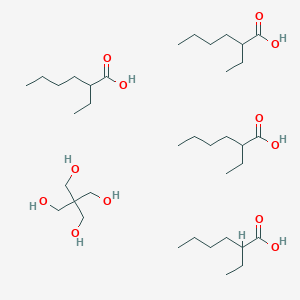
1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol This compound is characterized by the presence of two oxirane (epoxide) groups attached to a hydantoin core, making it a versatile intermediate in organic synthesis and industrial applications .
Métodos De Preparación
The synthesis of 1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of hydantoin derivatives with epichlorohydrin under basic conditions . The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize the reaction outcomes . Major products formed from these reactions include diols, alcohols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione involves the reactivity of its oxirane groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to cross-linking or modification of the target. The molecular targets and pathways involved depend on the specific application, such as cross-linking proteins in biological systems or forming polymer networks in industrial applications.
Comparación Con Compuestos Similares
1,3-Dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,3-Diglycidyl-5,5-dimethylhydantoin: Similar in structure but with different reactivity and applications.
5,5-Dimethylhydantoin: Lacks the oxirane groups, making it less reactive in certain chemical reactions.
Epichlorohydrin: A simpler epoxide compound used in similar applications but with different properties and reactivity.
The uniqueness of this compound lies in its dual oxirane groups, which provide enhanced reactivity and versatility in various applications .
Propiedades
IUPAC Name |
1,3-dimethyl-5,5-bis(oxiran-2-ylmethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-12-9(14)11(3-7-5-16-7,4-8-6-17-8)13(2)10(12)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSPBMACZLAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C)(CC2CO2)CC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)

